

Technical Support Center: In Vivo Administration of OX-34 Antibody

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the OX-34 antibody in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the OX-34 antibody and what is its target?

The OX-34 antibody is a mouse monoclonal antibody (isotype IgG2a) that specifically recognizes the rat CD2 antigen.^{[1][2][3]} CD2 is a 50-54 kDa glycoprotein found on the surface of thymocytes and peripheral T-cells, but it is not present on B cells or peritoneal macrophages.^{[1][4]} CD2, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), acts as an adhesion and co-stimulatory molecule in T-cell activation.^[2]

Q2: What is the mechanism of action of the OX-34 antibody in vivo?

The primary mechanism of action for the OX-34 antibody is the blockade of the CD2 receptor. In rats, the main ligand for CD2 is CD48, which is expressed on antigen-presenting cells (APCs). The interaction between CD2 on T-cells and CD48 on APCs is a crucial part of the immunological synapse, which leads to T-cell activation. By binding to CD2, the OX-34 antibody can block this interaction, thereby inhibiting T-cell activation and proliferation.^[3] This can lead to a state of T-cell unresponsiveness and can also result in the depletion of T-cell subsets, particularly memory T-cells.^{[5][6][7][8]}

Q3: What are the common applications for in vivo use of the OX-34 antibody?

Given its function in T-cell modulation, the OX-34 antibody is primarily used in in vivo studies related to:

- **Immunosuppression:** To study the effects of T-cell inhibition in models of autoimmune diseases or transplantation.
- **T-cell depletion:** To understand the role of specific T-cell populations in various biological processes.
- **Autoimmune disease models:** The OX-34 antibody has been shown to attenuate established adjuvant arthritis in rats, indicating its potential for studying T-cell mediated autoimmune conditions.[3]

Q4: What are the recommended administration routes and dosages for the OX-34 antibody?

The most common administration routes for antibodies in vivo are intraperitoneal (i.p.) and intravenous (i.v.).[9][10] The optimal dosage and frequency will depend on the specific experimental goals, the animal model, and the desired level of T-cell blockade or depletion. It is always recommended to perform a pilot study to determine the optimal dose for your specific model. General guidelines suggest a starting dose range of 100-500 µg per animal for immune cell depletion.[9]

Q5: How should I prepare the OX-34 antibody for in vivo administration?

Proper preparation is critical for the success of in vivo experiments.

- **Dilution:** Dilute the antibody to the desired concentration using a sterile, endotoxin-free phosphate-buffered saline (PBS) at pH 7.0.[9]
- **Sterilization:** To prevent contamination, the final antibody solution should be sterilized by passing it through a 0.22 µm filter.[9]
- **Purity:** Ensure the antibody preparation has a high purity (≥95%) and low endotoxin levels (≤1 EU/mg) to avoid non-specific inflammatory responses.[3]

Q6: What are the potential side effects or adverse events?

While studies with anti-CD2 antibodies in non-human primates have not reported significant adverse events, it is crucial to monitor the animals closely after administration.^{[5][6]} Potential side effects could include:

- **Immunosuppression:** The intended effect of the antibody can make animals more susceptible to infections.
- **Cytokine Release:** The first injection of a therapeutic antibody can sometimes lead to a transient release of cytokines, although this is not always severe.^[11]
- **Anaphylaxis:** Although uncommon, there is a risk of anaphylactic reactions.^[12]

Q7: How can I validate the in vivo effects of the OX-34 antibody?

Validation is a critical step to ensure the antibody is having the desired effect.

- **Flow Cytometry:** This is the most common method to confirm the depletion or modulation of CD2-positive T-cells in peripheral blood or lymphoid organs.^{[6][9]}
- **Immunohistochemistry (IHC):** IHC can be used to examine the presence of CD2-positive cells in tissues of interest.
- **Functional Assays:** In vitro assays, such as a Mixed Lymphocyte Reaction (MLR), can be used to assess the immunosuppressive effects of the antibody on T-cell proliferation.^[5]

Quantitative Data Summary

Table 1: General Dosing Guidelines for In Vivo Antibodies

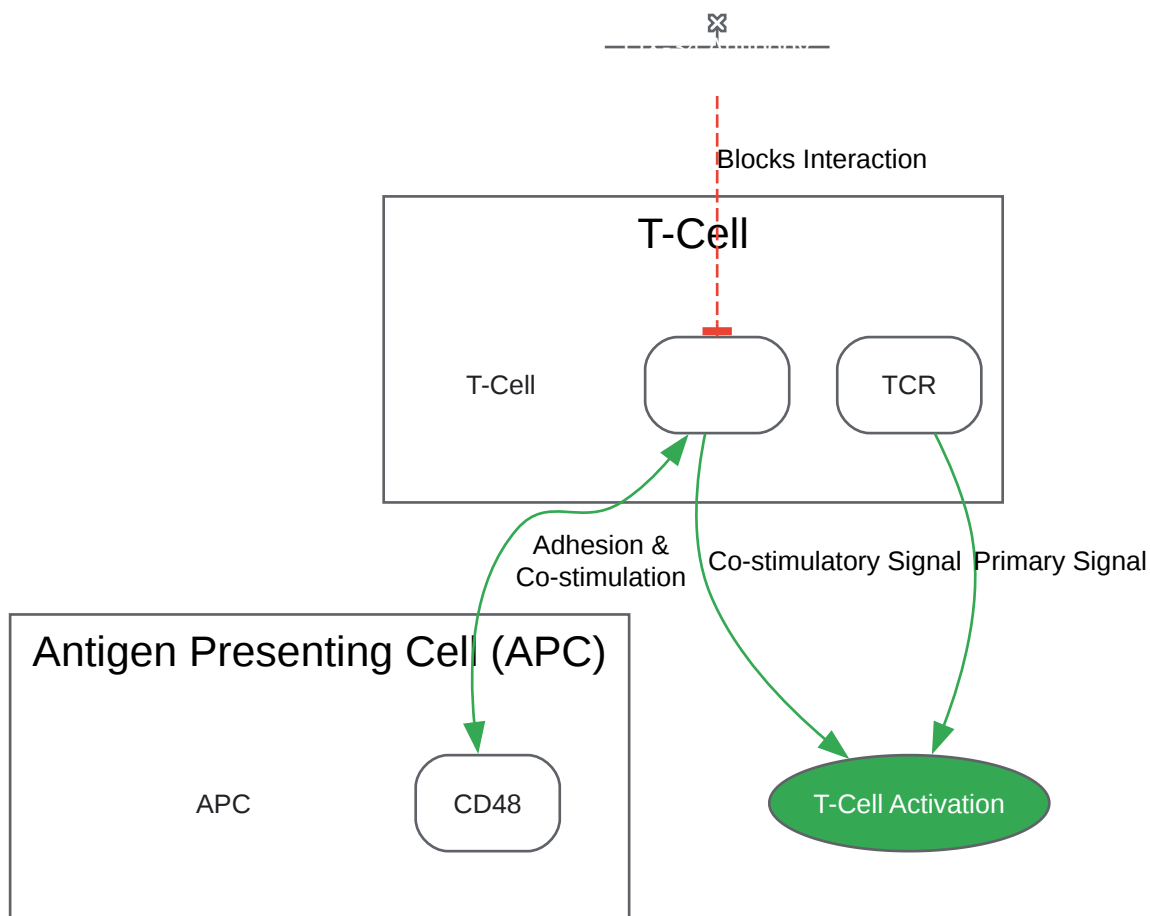
Parameter	Recommendation
Starting Dose Range	100-500 µg per mouse/rat[9]
Administration Routes	Intraperitoneal (i.p.), Intravenous (i.v.)[10]
Dosing Frequency	Every 2-4 days for sustained effect[10]
Loading Dose	A higher initial dose may be considered, followed by lower maintenance doses[10]

Table 2: OX-34 Antibody Specifications

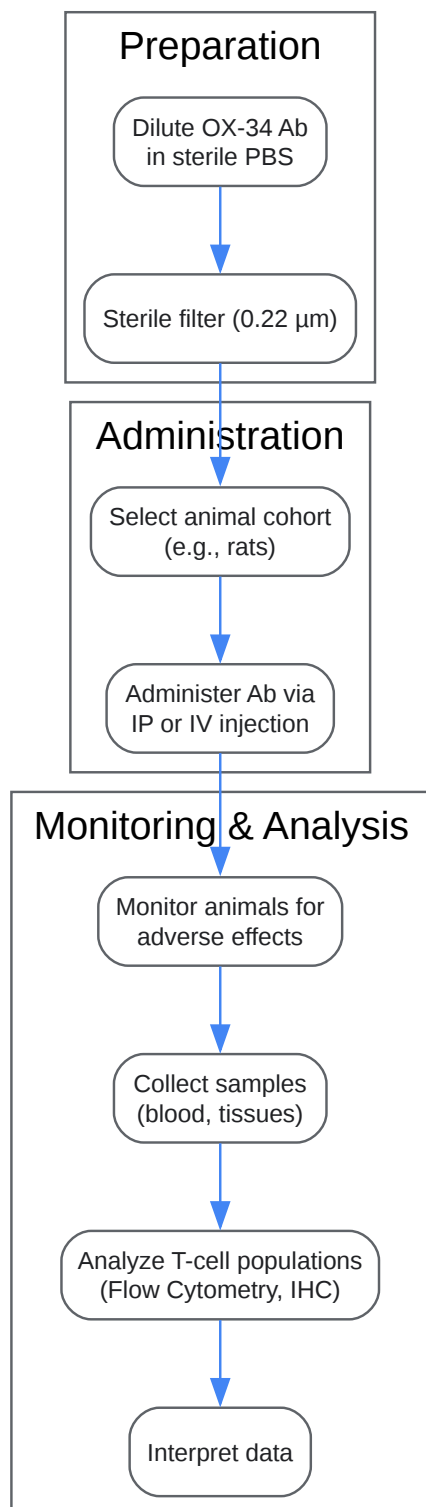
Specification	Description
Clone	OX-34[2]
Host/Isotype	Mouse / IgG2a[2]
Reactivity	Rat[2]
Target Antigen	CD2[2]
Immunogen	Activated rat T helper cells[1]
Formulation	Typically supplied in PBS with no preservatives for in vivo use[3]

Visualizations

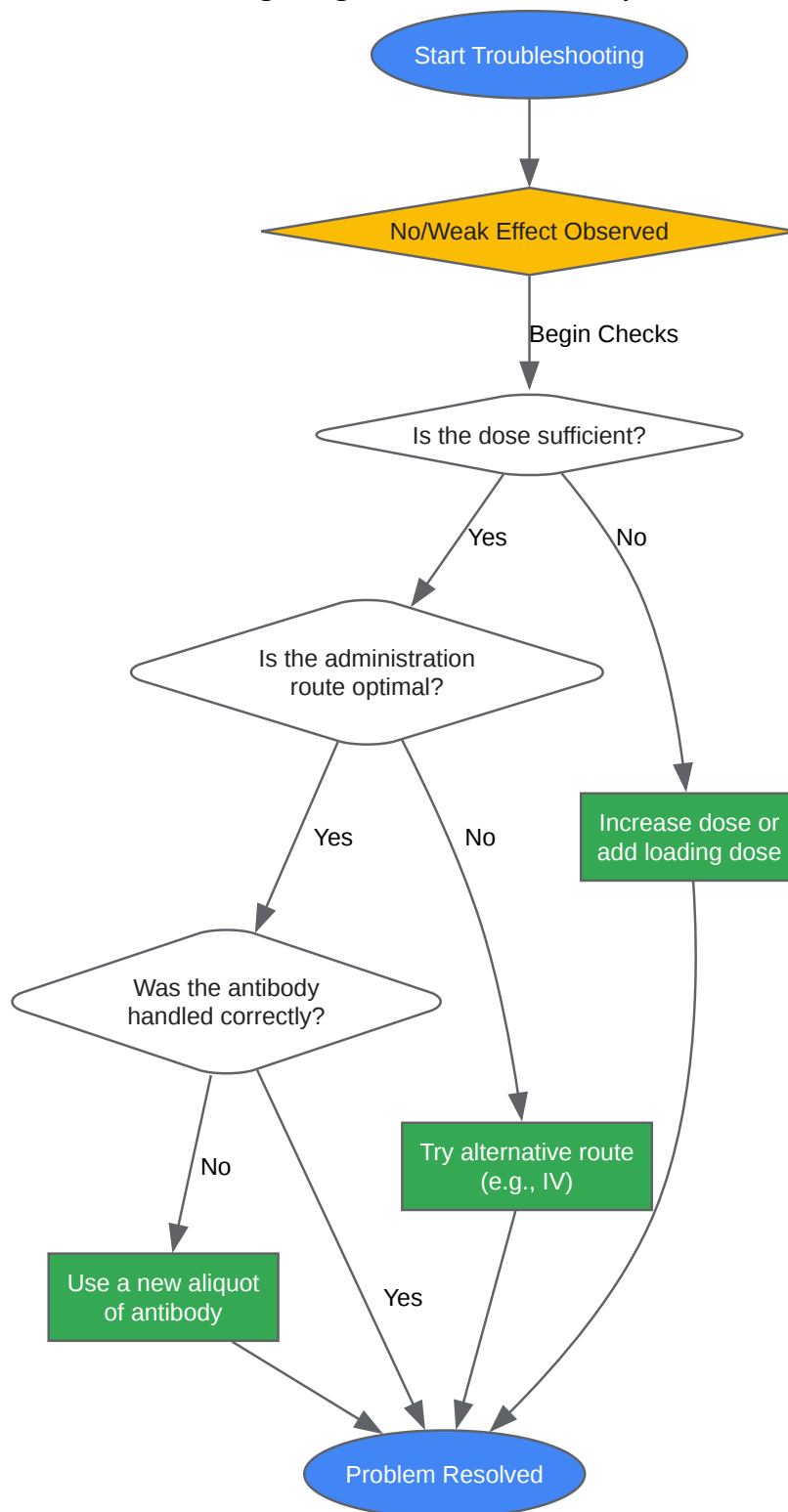
CD2 Signaling Pathway and OX-34 Inhibition



Experimental Workflow for In Vivo Administration



Troubleshooting Logic for In Vivo Experiments

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